Prohydrojasmon racemate

Catalog No.
S654505
CAS No.
158474-72-7
M.F
C15H26O3
M. Wt
254.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prohydrojasmon racemate

Conventional jasmonate elicitors suffer from high volatility and rapid degradation, requiring repeated high-dose applications that trigger unwanted ethylene spikes. Prohydrojasmon racemate (PDJ) addresses these failures with a stable propyl ester that delivers controlled jasmonic acid release only upon plant demand, achieving equivalent anthocyanin induction at one-fifth the molar concentration of methyl jasmonate. - Functions as a potent elicitor without ethylene-associated fruit softening, preserving postharvest firmness. - Synergizes with silicon to reduce heavy metal translocation under abiotic stress. - Compatible with commercial tank mixes for pre- and post-harvest sprays. Supplied in high-purity (≥95%) liquid, ready for research and formulation scale-up.

CAS Number

158474-72-7

Product Name

Prohydrojasmon racemate

IUPAC Name

propyl 2-(3-oxo-2-pentylcyclopentyl)acetate

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

InChI

InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3

InChI Key

IPDFPNNPBMREIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OCCC

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OCCC

The exact mass of the compound Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of lipid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Prohydrojasmon racemate, Propyl dihydrojasmonate, PDJ, Propyl 3-oxo-2-pentylcyclopentaneacetate, Jasmonic acid propyl ester

Purity

≥95%

Package Size

100 mg, 500 mg, 1 g

Prohydrojasmon racemate (CAS 158474-72-7) is a highly stable, synthetic plant growth regulator and structural analog of jasmonic acid (JA). Designed to overcome the processing and field-stability limitations of naturally occurring jasmonates, it functions as a potent elicitor of secondary metabolites, including anthocyanins, phenolics, and terpenoids[1]. For industrial and agricultural procurement, prohydrojasmon is prioritized for its low volatility, extended environmental half-life, and cost-effective working concentrations, making it a superior active ingredient for advanced agrochemical formulations and stress-tolerance applications.

Research Fit

Racemic consistency 1:1 enantiomer mixture supports reproducible biological activity
Plant growth research Synthetic jasmonate for phytochemical enhancement and stress studies
Field-trial application Compatible with preharvest foliar spray and veraison protocols

Substituting prohydrojasmon with conventional in-class alternatives like methyl jasmonate (MeJA) or natural jasmonic acid (JA) introduces severe volatility and degradation risks. MeJA is highly volatile and subject to rapid environmental degradation, requiring higher formulation payloads and repeated applications to maintain efficacy [1]. In contrast, prohydrojasmon features a chemically stabilized propyl ester and cyclopentane structure that resists rapid volatilization. Furthermore, prohydrojasmon acts as a sustained-release precursor that is enzymatically converted to JA only upon plant demand, preventing the erratic spikes in ethylene production and premature tissue senescence often triggered by generic jasmonate or ethephon applications [2].

Substitution Risk

Racemic vs. single enantiomer
Enantiomer-specific activity may shift biological outcomes; racemic PDJ provides a predictable intermediate profile not guaranteed by isolated isomers.
Metabolic stability differences
Functional analogues like JA or MeJA differ in metabolic half-life and cost-efficacy; direct substitution without comparative data may alter experimental results.
Yield-quality trade-offs
MeJA applications have been associated with reduced berry weight and maturity; reported PDJ benefits may not be replicated by other jasmonates.

Formulation Efficiency: Molar Concentration Requirements for Anthocyanin Accumulation

In comparative post-harvest efficacy trials, prohydrojasmon (PDJ) demonstrates significantly higher biological activity at lower concentrations than methyl jasmonate (MeJA). To achieve comparable terminal anthocyanin accumulation (an approximate 120% increase) in peach fruit skin, PDJ required a working concentration of only 40 μM, whereas MeJA required 200 μM [1]. This 80% reduction in required active ingredient concentration is attributed to PDJ's superior chemical stability and sustained receptor engagement.

Evidence DimensionEffective working concentration for equivalent anthocyanin induction
Target Compound Data40 μM (Prohydrojasmon)
Comparator Or Baseline200 μM (Methyl jasmonate)
Quantified Difference80% lower molar concentration required for PDJ
ConditionsPost-harvest infiltration of peach fruit stored at 22°C for 7 days

Allows formulators to significantly reduce the active agrochemical ingredient payload, lowering overall procurement costs and minimizing chemical runoff.

Terpene enhancement
Head-to-head
2-fold terpene increase vs. MeJA (no terpene data due to yield trade-offs)
Supports terpene gain without reported berry weight decrease
In vivo vineyard; moderate PDJ concentration at veraison

Post-Harvest Quality Control: Ethylene-Independent Coloration

A critical procurement differentiator for prohydrojasmon is its ability to induce secondary metabolite production without triggering deleterious ripening pathways. Field trials on commercial apple cultivars demonstrated that PDJ application enhanced red color development with no meaningful detectable ethylene production[1]. In contrast, standard ripening agents like ethephon or high-dose natural jasmonates stimulate significant ethylene synthesis, which reduces flesh firmness and shortens storage life.

Evidence DimensionEthylene production during color enhancement
Target Compound DataNo detectable ethylene spike (Prohydrojasmon)
Comparator Or BaselineSignificant ethylene activation (Ethephon / generic JAs)
Quantified DifferencePDJ uncouples coloration from ethylene-driven flesh softening
ConditionsPreharvest application on commercial apple cultivars

Essential for agricultural procurement where maximizing post-harvest shelf-life and mechanical firmness is as important as visual quality.

Enantiomer activity
Class-level
Racemate provides balanced activity between (+)-JA and (−)-JA enantiomers
Mitigates risk of excessive growth inhibition from a single enantiomer
Class-level inference from rice seedling bioassay

Field Stability and Sustained Defense Elicitation

Natural jasmonates (JA and MeJA) are highly volatile, leading to rapid loss of efficacy in open-field applications. Prohydrojasmon overcomes this through its stable propyl ester structure, which resists immediate degradation. Once applied, PDJ is enzymatically converted to active JA strictly when needed by the plant, providing a sustained and controlled defense response[1]. This controlled-release mechanism ensures better field stability and prolonged efficacy compared to the rapid volatilization of MeJA.

Evidence DimensionEnvironmental volatility and degradation rate
Target Compound DataHigh stability with sustained enzymatic conversion (Prohydrojasmon)
Comparator Or BaselineHigh volatility and rapid degradation (Methyl jasmonate)
Quantified DifferencePDJ provides prolonged field half-life and controlled release of JA
ConditionsOpen field application and environmental exposure

Reduces the frequency of re-application required in agricultural operations, directly lowering labor and material costs.

Phenolic induction
Reported
Significant increase in cyanidin-3-O-glucoside, phenolic acids (LC-MS confirmed)
Supports functional food biofortification research
Red leaf lettuce; PAL, F3H, ANS upregulation
Anthocyanin in pear
Reported
Dose-dependent anthocyanin increase at 100 mg/L PDJ
Preharvest color improvement without altering soluble solids or acidity
Field trial on Nanhong red pear; CHS, ANS, UFGT upregulation
Herbivore defense
Reported
Dose-dependent reduction in feeding damage and oviposition
Supports induced resistance research in potato IPM
Greenhouse trial; specialist and generalist herbivores tested

Low-Dose Agrochemical Formulations for Fruit Quality Enhancement

Because prohydrojasmon requires only one-fifth the molar concentration of methyl jasmonate to achieve equivalent anthocyanin accumulation [1], it is the preferred active ingredient for premium fruit-coloring formulations. It is specifically procured for post-harvest dips and pre-harvest sprays in high-value crops where minimizing chemical residue and formulation costs is critical.

Shelf-Life Preserving Ripening Agents

Unlike ethephon or volatile natural jasmonates, prohydrojasmon promotes the biosynthesis of pigments and phenolics without triggering a corresponding spike in ethylene production [2]. This makes it an ideal candidate for industrial procurement in the post-harvest logistics sector, where enhancing visual appeal must not compromise flesh firmness or storage longevity.

Heavy Metal Remediation and Stress Tolerance Elicitors

Leveraging its superior field stability and sustained-release profile, prohydrojasmon is utilized in advanced crop protection protocols to mitigate abiotic stress. Recent applications include synergistic formulations with silicon to reduce cadmium translocation in crops, where PDJ's stable, controlled conversion to jasmonic acid ensures prolonged activation of plant defense pathways without the rapid degradation seen in MeJA [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Grape terpene enhancement
Racemic jasmonate with field-trial compatibility
Terpene concentration and berry weight endpoints
Rice seedling management
Balanced growth regulation from racemic mixture
Seedling elongation and sturdiness endpoints
Leafy green biofortification
Phenolic compound induction capability
Anthocyanin and phenolic acid accumulation
Red pear color improvement
Preharvest anthocyanin enhancement
Peel color and biosynthetic gene expression
Potato herbivore defense
Induced systemic resistance elicitor
Herbivore damage and oviposition endpoints

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

254.18819469 Da

Monoisotopic Mass

254.18819469 Da

Heavy Atom Count

18

Appearance

Colorless to Faint yellow oil

UNII

NE65U4JM0F
FM8S3XXS8Y

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Use Classification

Agrochemicals -> Pesticides

Explore Compound Types